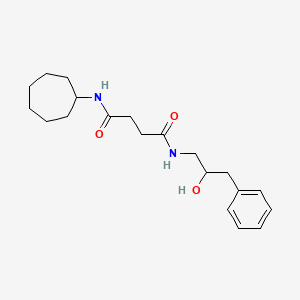
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine, also known as FMMP, is a chemical compound that belongs to the class of phenethylamines. It has been found to have potential applications in the field of scientific research, particularly in the study of the central nervous system.
Mécanisme D'action
The exact mechanism of action of (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine is not fully understood. However, it has been proposed that its activity at the serotonin and dopamine transporters may result in the modulation of the levels of these neurotransmitters in the brain. This may lead to changes in mood, cognition, and behavior. (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine's activity at the sigma-1 receptor may also contribute to its effects on neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its effects on mood, cognition, and behavior. (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. Additionally, (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has several advantages for lab experiments. It has been found to be stable under a range of conditions and can be easily synthesized in high yields. (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine is also relatively easy to administer to animals and has been shown to have low toxicity. However, there are also some limitations to using (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine in lab experiments. Its mechanism of action is not fully understood, and its effects on different neurotransmitter systems may be complex and difficult to interpret. Additionally, (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has not been extensively studied in humans, so its effects on the human brain are not well understood.
Orientations Futures
For research include investigating its potential as a therapeutic agent and developing new synthesis methods.
Méthodes De Synthèse
The synthesis of (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine involves the reaction of 4-methylbenzylamine with 2-furylacrylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in the literature (1) and has been found to be efficient in producing (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine in high yields.
Applications De Recherche Scientifique
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has been studied for its potential applications in the field of scientific research, particularly in the study of the central nervous system. It has been found to have affinity for the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood, cognition, and behavior. (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has also been shown to have activity at the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and neuronal excitability.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-16-7-9-17(10-8-16)15-19(12-14-20-2)11-3-5-18-6-4-13-21-18/h3-10,13H,11-12,14-15H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQCDSPQRHLLEI-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCOC)CC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN(CCOC)C/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B5903774.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine](/img/structure/B5903784.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)

![3-{2-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5903805.png)

![methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate](/img/structure/B5903832.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(1-methyl-2-pyrazin-2-ylethyl)benzamide](/img/structure/B5903833.png)
acetic acid](/img/structure/B5903841.png)
![2-methyl-N-[4-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B5903848.png)
![N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(3-thienylmethyl)pentanamide](/img/structure/B5903853.png)
![2-[2-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]ethanol](/img/structure/B5903859.png)